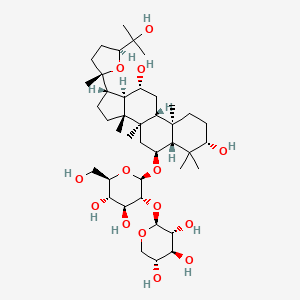

Majonoside R2

Description

Properties

CAS No. |

81534-63-6 |

|---|---|

Molecular Formula |

C41H70O14 |

Molecular Weight |

786.997 |

IUPAC Name |

(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C41H70O14/c1-36(2)25(45)10-12-38(5)24-15-20(43)27-19(41(8)14-11-26(55-41)37(3,4)50)9-13-39(27,6)40(24,7)16-22(33(36)38)52-35-32(30(48)29(47)23(17-42)53-35)54-34-31(49)28(46)21(44)18-51-34/h19-35,42-50H,9-18H2,1-8H3/t19-,20+,21+,22-,23+,24+,25-,26-,27-,28-,29+,30-,31+,32+,33-,34-,35+,38+,39+,40+,41-/m0/s1 |

InChI Key |

UGMDQWNVJMIQKD-INCULIJBSA-N |

SMILES |

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Majonoside R2; Majonoside R 2 |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanisms of Action of Majonoside R2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Majonoside R2 (MR2), a major ocotillol-type saponin isolated from Vietnamese ginseng (Panax vietnamensis), has emerged as a promising natural compound with a diverse pharmacological profile. Extensive research has elucidated its potent anti-inflammatory, neuroprotective, and cardioprotective properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of MR2. Key mechanisms of action include the modulation of immune responses through the regulation of the Th17/Treg cell balance, inhibition of the pro-inflammatory TNF-α signaling pathway, and protection against cellular stress via the preservation of mitochondrial integrity and function. This document synthesizes current knowledge, presenting detailed signaling pathways, experimental methodologies, and quantitative data to support further investigation and drug development efforts.

Anti-inflammatory and Immunomodulatory Mechanisms

This compound exhibits significant anti-inflammatory and immunomodulatory effects, primarily through the regulation of T-helper cell differentiation and the inhibition of pro-inflammatory cytokine signaling.

Modulation of Th17/Treg Cell Balance in Colitis

A key mechanism of action for MR2 in the context of inflammation is the regulation of the balance between pro-inflammatory T-helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells. This effect is largely mediated by its intestinal metabolite, ocotillol.

In a well-established model of 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis in mice, oral administration of ocotillol, the metabolite of MR2, has been shown to significantly ameliorate disease severity. The underlying mechanism involves a shift in the Th17/Treg ratio within the colon's lamina propria. Ocotillol treatment leads to a decrease in the population of Th17 cells and a concurrent increase in the population of Treg cells.[1]

This immunomodulation is achieved through the differential regulation of key transcription factors and cytokines. Ocotillol suppresses the expression of RORγt, the master transcription factor for Th17 cell differentiation, and consequently reduces the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] Conversely, it enhances the expression of Foxp3, the master transcription factor for Treg cells, leading to an increased production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]

The anti-inflammatory effects of the MR2 metabolite, ocotillol, in colitis are mediated by the suppression of the NF-κB and MAPK signaling pathways. By inhibiting the activation of NF-κB and MAPKs, ocotillol downregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and IL-1β.[1]

References

Majonoside R2 biological and pharmacological activities.

A Technical Guide to the Biological and Pharmacological Activities of Majonoside R2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MR2), an ocotillol-type saponin, is a principal and characteristic constituent of Vietnamese ginseng (Panax vietnamensis). This document provides a comprehensive overview of the significant biological and pharmacological activities of MR2, with a focus on its anti-stress, neuroprotective, hepatoprotective, and anti-cancer properties. Detailed experimental methodologies, quantitative data from key studies, and elucidated signaling pathways are presented to serve as a technical resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a dammarane-type triterpenoid saponin that distinguishes Vietnamese ginseng from other Panax species. Its unique structure is the basis for a range of pharmacological effects that have been investigated in various preclinical models. This guide synthesizes the current scientific literature on MR2, presenting its therapeutic potential and the molecular mechanisms that underpin its activities.

Biological and Pharmacological Activities

Anti-Stress and Neuroprotective Activities

This compound has demonstrated significant anti-stress and neuroprotective effects, primarily through its interaction with the central nervous system. It has been shown to mitigate behavioral and pathophysiological changes induced by psychological stress.

Key Findings:

-

MR2 administration has been found to attenuate stress-induced antinociception and provide protection against stress-induced gastric lesions.[1][2]

-

It effectively reverses the decrease in pentobarbital-induced sleep time in mice subjected to social isolation stress, suggesting a restoration of normal hypnotic activity.[1][3][4]

-

The neuroprotective effects are linked to the modulation of the GABA-A receptor complex, central opioid pathways, and corticotropin-releasing factor (CRF) mechanisms.[1][2][4]

-

MR2 also exhibits protective effects against psychological stress-induced enhancement of lipid peroxidation in the brain.[2]

Hepatoprotective Activity

MR2 shows potent protective effects against liver injury in models of chemically-induced hepatic damage. Its hepatoprotective action is largely attributed to its anti-inflammatory and anti-apoptotic properties.

Key Findings:

-

In a D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced model of acute liver failure in mice, pretreatment with MR2 significantly inhibited hepatic apoptosis and subsequent necrosis.[1][5][6]

-

A key mechanism of this protection is the significant inhibition of the production of serum tumor necrosis factor-alpha (TNF-α), a critical mediator of apoptosis in this liver injury model.[1][5]

-

In vitro, MR2 directly protects primary cultured mouse hepatocytes from cell death induced by D-GalN/TNF-α.[1][5]

Anti-Cancer Activity

This compound has been identified as a promising cancer chemopreventive agent, demonstrating potent anti-tumor-promoting activity in multiple two-stage carcinogenesis models.

Key Findings:

-

MR2 shows significant inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation, a common screening method for anti-tumor promoters.[3]

-

It exhibits remarkable anti-tumor-promoting activity in a mouse skin carcinogenesis model using 7,12-dimethylbenz[a]anthracene (DMBA) as an initiator and 12-O-tetradecanoylphorbol-13-acetate (TPA) as a promoter.[3]

-

MR2 also demonstrates inhibitory effects in a mouse hepatic tumor model initiated by N-nitrosodiethylamine (DEN) and promoted by phenobarbital (PB).[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo and in vitro studies on this compound.

Table 1: In Vivo Hepatoprotective Effects of this compound

| Model | Species | Dosing Regimen (MR2) | Key Outcomes | Reference |

| D-GalN/LPS-induced liver injury | Mice | 10 and 50 mg/kg (i.p.) | Significantly lowered serum GPT and GOT levels, preventing liver failure. Inhibited hepatic apoptosis. | [5] |

| D-GalN/LPS-induced TNF-α production | Mice | 50 mg/kg (i.p.) | Significantly inhibited the elevation of serum TNF-α levels. | [1][5] |

Table 2: In Vivo Neuroprotective and Anti-Stress Effects of this compound

| Model | Species | Dosing Regimen (MR2) | Key Outcomes | Reference |

| Social isolation stress-induced sleep decrease | Mice | 3.1-6.2 mg/kg (i.p.) | Dose-dependently reversed the decrease in pentobarbital-induced sleep duration. | [4] |

| Psychological stress-induced lipid peroxidation | Mice | 1-10 mg/kg (i.p.) | Significantly attenuated the stress-induced increase in thiobarbituric acid reactive substance (TBARS). | [2] |

Table 3: In Vitro Hepatoprotective Effects of this compound

| Model | Cell Type | Concentrations (MR2) | Key Outcomes | Reference |

| D-GalN/TNF-α-induced cell death | Primary cultured mouse hepatocytes | 50, 100, and 200 µM | Significantly protected hepatocytes from apoptosis and increased cell viability. | [5] |

Key Experimental Protocols

D-GalN/LPS-Induced Fulminant Hepatitis in Mice

This protocol outlines the in vivo model used to assess the hepatoprotective activity of this compound.

-

Animals: Male BALB/c mice are used.

-

Treatment: this compound is administered intraperitoneally (i.p.) at doses of 10 and 50 mg/kg, typically 12 hours and 1 hour before the insult.

-

Induction of Hepatitis: Liver injury is induced by an i.p. injection of D-galactosamine (700 mg/kg) and lipopolysaccharide (5 µg/kg).

-

Sample Collection: 8 hours post-injection, blood is collected for serum analysis (sGOT, sGPT), and liver tissue is harvested for histopathological examination and DNA fragmentation analysis.

-

TNF-α Measurement: To measure TNF-α production, blood is collected 90 minutes after the D-GalN/LPS injection.

In Vitro Hepatocyte Protection Assay

This protocol details the in vitro assessment of MR2's direct protective effects on liver cells.

-

Cell Culture: Primary hepatocytes are isolated from mice and cultured in William's E medium.

-

Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 50, 100, 200 µM) for 2 hours.

-

Induction of Apoptosis: Cell death is induced by adding D-GalN (1 mM) and TNF-α (100 ng/ml).

-

Assessment of Viability: After 18 hours, cell viability is measured using an MTT assay.

-

DNA Fragmentation Analysis: Apoptosis is confirmed by extracting DNA from the cells and analyzing for the characteristic ladder pattern on an agarose gel.

Psychological Stress-Induced Lipid Peroxidation Model

This protocol describes the model for evaluating the neuroprotective effects of MR2 against oxidative stress.

-

Animals: Male ICR mice are used.

-

Stress Induction: Psychological stress is induced using a communication box system for 4 hours.

-

Treatment: this compound is administered i.p. at doses of 1-10 mg/kg prior to stress exposure.

-

Biochemical Analysis: Immediately after stress exposure, the brain is removed, and the content of thiobarbituric acid reactive substances (TBARS) is measured as an index of lipid peroxidation.

Signaling Pathways and Mechanisms of Action

Inhibition of TNF-α Mediated Apoptosis

This compound's hepatoprotective effect is significantly mediated by its ability to interfere with the TNF-α signaling pathway. It appears to act at two levels: inhibiting TNF-α production by macrophages and directly protecting hepatocytes from TNF-α-induced apoptosis. This dual action prevents the activation of the downstream caspase cascade, thereby reducing liver damage.

Caption: this compound inhibits LPS-induced TNF-α production and TNF-α-mediated apoptosis.

Modulation of GABA-A Receptor Signaling

The anti-stress and sleep-promoting effects of this compound are linked to its positive allosteric modulation of the GABA-A receptor. By enhancing GABAergic inhibition in the central nervous system, MR2 can counteract the effects of stress, which often involve a decrease in GABAergic tone. This mechanism is similar to that of neurosteroids.

Caption: this compound enhances GABA-A receptor activity to produce anti-stress effects.

Experimental Workflow for Hepatoprotection Studies

The following diagram illustrates the typical workflow for investigating the hepatoprotective effects of this compound.

Caption: Workflow for in vivo and in vitro evaluation of this compound's hepatoprotective activity.

Conclusion and Future Directions

This compound has demonstrated a robust profile of pharmacological activities, particularly in neuroprotection, hepatoprotection, and cancer chemoprevention. Its mechanisms of action, involving the modulation of key signaling pathways such as TNF-α and GABA-A, highlight its potential as a lead compound for the development of new therapeutics.

Future research should focus on:

-

Elucidating the precise molecular targets of MR2.

-

Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Exploring its efficacy in a wider range of disease models.

-

Investigating the potential for synergistic effects with other therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic promise of this compound.

References

- 1. Hepatoprotective effect of this compound, the major saponin from Vietnamese ginseng (Panax vietnamensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppressive effects of vietnamese ginseng saponin and its major component majonoside-R2 on psychological stress-induced enhancement of lipid peroxidation in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-tumor-promoting activity of majonoside-R2 from Vietnamese ginseng, Panax vietnamensis Ha et Grushv. (I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Majonoside-R2 reverses social isolation stress-induced decrease in pentobarbital sleep in mice: possible involvement of neuroactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. Cancer chemopreventive activity of majonoside-R2 from Vietnamese ginseng, Panax vietnamensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Natural Abundance of Majonoside R2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Majonoside R2, an ocotillol-type saponin, has garnered significant attention within the scientific community for its notable biological activities, including potential anti-tumor and hepatoprotective effects. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and the methodologies for its extraction and isolation. Furthermore, this guide delves into the biosynthetic pathway of this unique saponin and the signaling pathways that regulate its production in its principal plant source.

Discovery of this compound

This compound was first isolated and characterized from the rhizome and root of Panax vietnamensis, commonly known as Vietnamese ginseng.[1] This plant species was officially discovered in the highlands of Central Vietnam in 1973 and formally recognized as a new species in 1985.[2] Subsequent phytochemical investigations in the 1990s led to the identification of this compound as a major saponin constituent of Vietnamese ginseng, distinguishing it from other well-known Panax species.[1]

Natural Sources and Abundance

The primary and most abundant natural source of this compound is Panax vietnamensis. This species is indigenous to the central highlands of Vietnam, with a significant population found around Ngoc Linh Mountain.[2][3] It has also been reported in some central and southern provinces of China.[3] Notably, the yield of this compound from the rhizomes and roots of P. vietnamensis is exceptionally high, reaching up to 5.3% of the dry weight.[4][5] This is significantly higher than the trace amounts found in other plants, such as Panax japonicus, where the concentration is a mere 0.1%.[6] A variety of Vietnamese ginseng, Panax vietnamensis var. fuscidiscus, discovered in the Laichau province of North Vietnam, is also a rich source of saponins.[7]

The concentration of this compound in the underground parts of P. vietnamensis has been observed to increase with the age of the plant. This suggests that the timing of harvest can be a critical factor in maximizing the yield of this valuable compound.[8]

Quantitative Data on this compound Content

| Plant Species | Plant Part | This compound Content (% dry weight) | Reference |

| Panax vietnamensis | Rhizome and Root | 5.3 | [4][5] |

| Panax vietnamensis | Underground Parts (5 years old) | ~0.8 | [8] |

| Panax vietnamensis | Underground Parts (11 years old) | ~1.05 | [8] |

| Panax japonicus | Not specified | 0.1 | [6] |

Experimental Protocols

Extraction and Isolation of this compound

While a standardized, universally adopted protocol for the large-scale preparative isolation of this compound is not extensively detailed in publicly available literature, the general approach involves solvent extraction followed by chromatographic purification. Based on analytical methodologies, a typical workflow can be inferred:

1. Extraction:

-

Sample Preparation: Dried and powdered rhizomes and roots of Panax vietnamensis are used as the starting material.

-

Solvent Extraction: The powdered plant material is subjected to extraction with methanol or a hydroalcoholic solution (e.g., 70% methanol in water).[1] This process is often facilitated by methods such as ultrasonication to enhance extraction efficiency.

-

Solvent Removal: The resulting crude extract is then concentrated under reduced pressure to remove the extraction solvent.

2. Purification:

-

Liquid-Liquid Partitioning: The concentrated crude extract can be further partitioned with immiscible solvents of varying polarities to remove non-saponin constituents.

-

Column Chromatography: The saponin-rich fraction is then subjected to column chromatography. Silica gel is a commonly used stationary phase for the initial separation of different saponin classes.[9][10]

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative reverse-phase HPLC is the method of choice. A C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol.[3] The fractions containing this compound are collected, and the solvent is evaporated to yield the purified compound.

References

- 1. Ginsenosides in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Improvement of Panax notoginseng saponin accumulation triggered by methyl jasmonate under arbuscular mycorrhizal fungi [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery, semisynthesis, biological activities, and metabolism of ocotillol-type saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Improvement of Panax notoginseng saponin accumulation triggered by methyl jasmonate under arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. View of QUANTITATIVE ESTIMATION OF GINSENOSIDES IN DIFFERENT AGES OF PANAX VIETNAMENSIS AND THEIR ANTI-PROLIFERATION EFFECTS IN HELA CELLS [athmsi.org]

- 9. researchgate.net [researchgate.net]

- 10. Majonoside-R2 extracted from Vietnamese ginseng protects H9C2 cells against hypoxia/reoxygenation injury via modulating mitochondrial function and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Majonoside R2: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Majonoside R2, a principal and characteristic ocotillol-type saponin isolated from Vietnamese ginseng (Panax vietnamensis), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, detailed experimental protocols for its extraction and analysis, and an in-depth look at its mechanisms of action, including its influence on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a triterpenoid saponin with a complex molecular architecture. Its structure is characterized by a dammarane-type aglycone with an ocotillol side chain, glycosidically linked to a sugar moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | PubChem |

| Molecular Formula | C₄₁H₇₀O₁₄ | PubChem |

| Molecular Weight | 787.0 g/mol | PubChem |

| CAS Number | 81534-63-6 | PubChem |

| Appearance | White powder | (General observation for purified saponins) |

| Solubility | Estimated water solubility: 2.42 mg/L @ 25 °C. Soluble in methanol. | The Good Scents Company |

| Melting Point | Not explicitly reported in reviewed literature. | |

| Specific Rotation | Not explicitly reported in reviewed literature. |

Table 2: Spectroscopic Data for this compound

| Data Type | Key Features | Source |

| LC-MS/MS | Precursor Ion [M+H]⁺: m/z 784.4; Product Ion: m/z 475.1 | Natural Product Research (2024) |

| ¹H-NMR | Specific spectral data not available in reviewed literature. | |

| ¹³C-NMR | Specific spectral data not available in reviewed literature. |

Experimental Protocols

Extraction and Isolation of this compound from Panax vietnamensis

The following protocol is a general method for the extraction and quantification of saponins, including this compound, from Panax vietnamensis. The isolation of highly pure this compound would require further chromatographic steps.

1. Sample Preparation:

-

Obtain underground parts (rhizomes and roots) of Panax vietnamensis.

-

Dry the plant material and grind it into a fine powder.

2. Ultrasonic Extraction:

-

Suspend 100 mg of the plant powder in 10 mL of 70% methanol in a capped conical tube.

-

Perform ultrasonic extraction for 20 minutes at 30°C.

-

Centrifuge the mixture and collect the supernatant. A single extraction is reported to recover over 96% of the saponins.

3. Analysis by HPLC-UV/ELSD:

-

The saponin content in the extract can be analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an Evaporative Light Scattering Detector (ELSD).

-

This method allows for the simultaneous determination of this compound and other ginsenosides.

4. Purification (General Procedure):

-

For the isolation of pure this compound, the crude extract would typically be subjected to a series of column chromatography steps.

-

This may include silica gel chromatography followed by reversed-phase HPLC to achieve high purity.

In Vivo Hepatoprotective Activity Assay

This protocol describes the evaluation of this compound's protective effect against D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced liver injury in mice.

1. Animals:

-

Use male Balb/c mice (6-weeks old).

2. Treatment:

-

Administer this compound (10 or 50 mg/kg) intraperitoneally at 12 hours and 1 hour before the D-GalN/LPS injection.

3. Induction of Liver Injury:

-

Inject D-GalN and LPS to induce hepatic apoptosis and liver failure.

4. Assessment of Hepatoprotection:

-

Monitor serum levels of glutamic-pyruvic transaminase (sGPT) and glutamic-oxaloacetic transaminase (sGOT) to assess liver damage.

-

Measure serum tumor necrosis factor-alpha (TNF-α) levels to evaluate the anti-inflammatory effect.

-

Perform histological examination of liver tissue to observe apoptosis and necrosis.

-

Extract liver DNA and analyze for fragmentation using agarose gel electrophoresis to quantify apoptosis.

In Vitro Anti-Inflammatory Activity Assay

This protocol outlines the investigation of the anti-inflammatory effects of this compound in LPS-stimulated mouse peritoneal macrophages.[1]

1. Cell Culture:

-

Isolate peritoneal macrophages from mice.

-

Culture the macrophages in an appropriate medium.

2. Treatment:

-

Pre-treat the macrophages with this compound at various concentrations.

3. Induction of Inflammation:

-

Stimulate the macrophages with LPS to induce an inflammatory response.

4. Assessment of Anti-Inflammatory Effects:

-

Measure the expression of pro-inflammatory cytokines such as TNF-α and interleukin-1β (IL-1β) using methods like ELISA or RT-PCR.

-

Evaluate the activation of the nuclear factor-kappa B (NF-κB) signaling pathway using techniques like Western blotting for phosphorylated NF-κB subunits or reporter gene assays.

-

Assess the binding of LPS to Toll-like receptor 4 (TLR4) using flow cytometry or co-immunoprecipitation.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Anti-Inflammatory Pathway

This compound has been shown to possess significant anti-inflammatory properties by inhibiting the TLR4/NF-κB signaling pathway.[1]

Neuromodulatory Pathways

The anti-stress effects of this compound are attributed to its interaction with central nervous system receptors, including GABA-A and opioid receptors.

This compound is suggested to act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA.

This compound has been observed to attenuate the antinociceptive effects of opioids, suggesting an antagonistic action at opioid receptors.

Conclusion

This compound stands out as a promising natural compound with a multifaceted pharmacological profile. Its anti-inflammatory, hepatoprotective, and neuromodulatory activities, mediated through distinct signaling pathways, underscore its potential for therapeutic applications. This guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets, conducting comprehensive preclinical and clinical trials, and optimizing its isolation and synthesis for potential pharmaceutical use.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Majonoside R2: The Major Saponin in Vietnamese Ginseng (Panax vietnamensis)

Introduction

Vietnamese ginseng (Panax vietnamensis Ha et Grushv.), a highly valued medicinal plant, is distinguished from other Panax species by its unique saponin profile. A key characteristic of this plant is the high concentration of ocotillol-type saponins, with this compound (M-R2) being the most predominant, accounting for over 5% of the total saponin content.[1][2] This technical guide provides a comprehensive overview of this compound, including its quantitative distribution within the plant, detailed experimental protocols for its analysis, and insights into its pharmacological activities and associated signaling pathways.

Quantitative Data: this compound Content

The concentration of this compound and other saponins varies depending on the age of the plant and the specific part that is analyzed. The following tables summarize the quantitative data available in the literature.

Table 1: Saponin Content in Different Underground Parts of Panax vietnamensis

| Plant Part | Total Saponin Content (mg/g dried weight) | Ratio of PPT:PPD:OCT Saponins |

| Rhizome | 195 | 1 : 1.7 : 7.8 |

| Radix | 156 | 1 : 1.6 : 5.5 |

| Fine Roots | 139 | 1 : 4.8 : 3.3 |

Data sourced from a study on 17 ginsenosides in different underground parts of P. vietnamensis.[3][4][5][6] PPT: Protopanaxatriol-type, PPD: Protopanaxadiol-type, OCT: Ocotillol-type

Table 2: this compound Content in Panax vietnamensis Rhizomes at Different Ages

| Age (Years) | This compound Content (%) | Total Saponin Content (%) |

| 2 | ~1.3 | ~5.0 |

| 3 | ~2.5 | ~10.0 |

| 4 | 3.70 | ~13.0 |

| 5 | ~5.0 | ~15.0 |

| 6 | ~5.5 | ~15.5 |

| 7 | 5.73 | ~16.0 |

Data compiled from studies on saponin accumulation in P. vietnamensis at different ages.[2][7]

Table 3: Comparison of Major Saponin Content in Panax vietnamensis and Panax vietnamensis var. fuscidiscus

| Saponin | Panax vietnamensis | Panax vietnamensis var. fuscidiscus |

| This compound | Higher | Lower |

| Ginsenoside Rg1 | Higher | Lower |

| Ginsenoside Rb1 | Higher | Lower |

| Ginsenoside Rd | Higher | Lower |

| Majonoside R1 | Lower | Significantly Higher |

| Vina-ginsenoside R2 | Lower | Significantly Higher |

This table provides a qualitative comparison based on a UPLC-QTOF-MS analysis.[8]

Experimental Protocols

Extraction of Saponins from Panax vietnamensis

A common method for the extraction of saponins, including this compound, from Vietnamese ginseng involves the following steps:

-

Sample Preparation: Dried and powdered plant material (e.g., rhizomes, roots) is used.

-

Solvent Extraction: The powdered sample is extracted with 70% methanol using ultrasonication.[2]

-

Optimization: The extraction can be optimized for temperature, time, and repetitions. One study found that a single 20-minute extraction at 30°C was sufficient to recover over 96% of the major saponins.[2]

-

Supernatant Collection: The mixture is centrifuged, and the supernatant containing the saponins is collected. This process can be repeated multiple times to ensure complete extraction.[9]

-

Drying: The collected supernatant is dried completely, often at a controlled temperature (e.g., 42°C).[9]

-

Reconstitution: The dried extract is redissolved in a suitable solvent (e.g., methanol) for further analysis.[9]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous quantification of multiple saponins in Panax vietnamensis.

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector and/or an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) is typically used.[1][10][11]

-

Column: A reversed-phase C18 column is commonly employed.

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile is often used.

-

Detection:

-

PDA/UV: Detection is typically performed at a low wavelength, such as 196 nm, due to the lack of a strong chromophore in the this compound structure.[2][9]

-

ELSD/CAD: These detectors are universal and provide a more uniform response for different saponins, making them well-suited for the analysis of ocotillol-type saponins like this compound.[2][11]

-

-

Quantification: The Quantitative Analysis of Multi-Components by Single-Marker (QAMS) method can be employed. This method uses a single reference standard (e.g., Ginsenoside Rb1) to quantify other saponins by determining their relative conversion factors.[1][12][13][14]

Immunoassay for this compound

An enzyme-linked immunosorbent assay (ELISA) has been developed for the specific quantification of this compound.

-

Principle: This method utilizes a monoclonal antibody that specifically binds to this compound.

-

Procedure: An indirect competitive ELISA (icELISA) format is used, where the sample containing this compound competes with a coated antigen for binding to the antibody.

-

Detection: The amount of bound antibody is determined using a secondary antibody conjugated to an enzyme that produces a measurable signal (e.g., color change).

-

Sensitivity: The developed icELISA has shown high sensitivity with a limit of detection of 1.53 ng/mL and a limit of quantification of 2.50–46.6 ng/mL.[9]

Signaling Pathways and Pharmacological Activities

This compound has been shown to possess a range of pharmacological activities, and research has begun to elucidate the underlying molecular mechanisms.

Neuropharmacological Effects: Modulation of the GABA(A) Receptor Complex

This compound has demonstrated the ability to reverse social isolation stress-induced decreases in pentobarbital-induced sleep time. This effect is believed to be mediated through the neurosteroid site on the GABA(A) receptor complex.[15] It also attenuates opioid-induced antinociception at both spinal and supraspinal levels, with the supraspinal effects involving the GABA(A) receptor complex.[16]

References

- 1. Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Ginseng Saponins in Different Parts of Panax vietnamensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. View of QUANTITATIVE ESTIMATION OF GINSENOSIDES IN DIFFERENT AGES OF PANAX VIETNAMENSIS AND THEIR ANTI-PROLIFERATION EFFECTS IN HELA CELLS [athmsi.org]

- 8. Towards differentiation of Panax vietnamensis and Panax vietnamensis var. fuscidiscus by UPLC-QTOF-MS [ideas.repec.org]

- 9. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the Saponin Content in Panax vietnamensis Acclimatized to Lam Dong Province by HPLC–UV/CAD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Majonoside-R2 reverses social isolation stress-induced decrease in pentobarbital sleep in mice: possible involvement of neuroactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Majonoside-R2, a major constituent of Vietnamese ginseng, attenuates opioid-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Majonoside R2: A Technical Guide to an Ocotillol-Type Saponin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Majonoside R2 (MR2) is a prominent ocotillol-type saponin and a major characteristic constituent of Vietnamese ginseng (Panax vietnamensis). This technical guide provides an in-depth characterization of MR2, summarizing its diverse biological activities, detailing the experimental protocols for its evaluation, and presenting key quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Characterization

The structural elucidation of this compound has been primarily accomplished through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), are essential for the unambiguous identification of this compound. This information is critical for quality control and standardization of MR2 preparations.

Note: Specific, publicly available ¹H and ¹³C NMR spectral data with full assignments for this compound are not readily found in the searched literature. Researchers should refer to specialized chemical analysis publications for these details.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

Note: A detailed ESI-MS fragmentation pattern with assigned m/z values for this compound is not explicitly detailed in the publicly available abstracts. This information would typically be found in the full-text publications of phytochemical analyses.

Biological Activities and Quantitative Data

This compound exhibits a wide range of pharmacological effects, positioning it as a promising candidate for further investigation and potential therapeutic development.

Anti-Tumor Promoting Activity

This compound has demonstrated significant potential as a chemopreventive agent by inhibiting tumor promotion in various cancer models.[1]

| Assay | Model | Key Findings | Quantitative Data |

| Epstein-Barr Virus Early Antigen (EBV-EA) Activation Inhibition | Raji Cells | Significant inhibition of TPA-induced EBV-EA activation.[1] | IC50 values not explicitly stated in the provided abstracts. |

| Cell Cycle Analysis | Raji Cells | Strong inhibition of the TPA-induced cell cycle.[1] | Quantitative cell cycle distribution data not available in the provided abstracts. |

| Two-Stage Skin Carcinogenesis | Mouse Model (DMBA/TPA) | Potent anti-tumor-promoting activity.[1] | Percentage inhibition and reduction in tumor multiplicity not detailed in the provided abstracts. |

| Two-Stage Liver Carcinogenesis | Mouse Model (DEN/PB) | Potent anti-tumor-promoting activity. | Tumor incidence and multiplicity data not detailed in the provided abstracts. |

Hepatoprotective Activity

This compound has shown protective effects against chemically induced liver injury, primarily through the modulation of inflammatory pathways.

| Assay | Model | Key Findings | Quantitative Data |

| D-Galactosamine/Lipopolysaccharide (D-GalN/LPS)-Induced Liver Injury | In vivo (Mice) | Significantly inhibited apoptosis and suppressed hepatic necrosis.[2] Inhibition of TNF-α production.[2] | Effective doses: 10 mg/kg and 50 mg/kg (intraperitoneal).[2] Dose-dependent effects on AST/ALT levels require further data. |

Cardioprotective Activity

This compound demonstrates a protective effect against hypoxia/reoxygenation-induced injury in cardiomyocytes, suggesting its potential in mitigating ischemic heart damage.

| Assay | Model | Key Findings | Quantitative Data |

| Hypoxia/Reoxygenation (H/R) Injury | H9C2 Cardiomyocytes | Significantly increased cell viability.[3][4] Modulates mitochondrial function and biogenesis.[3][4] Suppresses HIF1α and activates the RISK pathway.[5] | Effective Concentration: 9 µM significantly increased cell viability.[3][4] A full dose-response curve to determine EC50 is not available in the provided abstracts. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for key experiments cited in the literature.

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

Cell Line: Raji cells (human B-lymphoblastoid cell line).

Inducer: 12-O-Tetradecanoylphorbol-13-acetate (TPA) is used to induce the EBV lytic cycle.

Protocol Outline:

-

Raji cells are cultured in an appropriate medium.

-

Cells are treated with varying concentrations of this compound for a specified pre-incubation period.

-

TPA is added to induce EBV-EA expression.

-

After an incubation period, cells are harvested, smeared on slides, and fixed.

-

Immunofluorescence staining is performed using antibodies against EBV-EA.

-

The percentage of EBV-EA positive cells is determined by counting under a fluorescence microscope.

-

The inhibitory activity of this compound is calculated relative to the TPA-treated control.

Two-Stage Skin Carcinogenesis Mouse Model

Animal Model: Typically, ICR or SENCAR mice are used.

Initiator: A single topical application of a sub-carcinogenic dose of 7,12-dimethylbenz[a]anthracene (DMBA).

Promoter: Repeated topical applications of a tumor promoter such as TPA.

Protocol Outline:

-

The dorsal skin of the mice is shaved.

-

A single dose of DMBA dissolved in a suitable solvent (e.g., acetone) is applied to the shaved area to initiate carcinogenesis.

-

After a waiting period (typically 1-2 weeks), the promoter (TPA) is applied topically to the same area, usually twice a week.

-

This compound, dissolved in the same solvent, is applied topically shortly before each TPA application in the treatment groups.

-

The number and size of skin papillomas are recorded weekly for a defined period (e.g., 20 weeks).

-

The anti-tumor-promoting effect is evaluated by comparing the tumor incidence and multiplicity in the MR2-treated groups with the control group (DMBA and TPA only).

D-Galactosamine/Lipopolysaccharide (D-GalN/LPS)-Induced Liver Injury Mouse Model

Animal Model: Typically, BALB/c mice are used.

Inducers: Intraperitoneal injection of D-Galactosamine (D-GalN) and Lipopolysaccharide (LPS) to induce acute liver failure.

Protocol Outline:

-

Mice are pre-treated with this compound at various doses (e.g., 10 and 50 mg/kg) via intraperitoneal injection at specific time points before the induction of liver injury (e.g., 12 and 1 hour prior).[2]

-

Acute liver injury is induced by a single intraperitoneal injection of D-GalN and LPS.

-

After a specified time (e.g., 6-8 hours), blood samples are collected to measure serum levels of liver injury markers, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Liver tissues are harvested for histopathological examination (e.g., H&E staining) to assess the degree of necrosis and apoptosis, and for molecular analyses (e.g., measurement of TNF-α levels).

-

The hepatoprotective effect of MR2 is determined by the reduction in serum enzyme levels and the amelioration of liver tissue damage compared to the D-GalN/LPS control group.

Hypoxia/Reoxygenation (H/R) Injury in H9C2 Cells

Cell Line: H9C2 rat cardiomyoblasts.

Protocol Outline:

-

H9C2 cells are cultured to a desired confluency in a standard culture medium.

-

To induce hypoxia, the culture medium is replaced with a serum-free, low-glucose medium, and the cells are placed in a hypoxic chamber with a low oxygen concentration (e.g., 1% O₂) for a specific duration (e.g., 6-12 hours).

-

For reoxygenation, the hypoxic medium is replaced with a normal growth medium, and the cells are returned to a normoxic incubator (e.g., 21% O₂) for a further period (e.g., 12-24 hours).

-

This compound is added to the cells at different concentrations at the beginning of the reoxygenation phase.

-

Cell viability is assessed using assays such as the MTT or CCK-8 assay.

-

Mechanistic studies may involve measuring mitochondrial membrane potential, reactive oxygen species (ROS) production, and the expression of relevant proteins in signaling pathways using techniques like fluorescence microscopy, flow cytometry, and Western blotting.

Signaling Pathways and Experimental Workflows

Hepatoprotective Signaling Pathway of this compound

Caption: this compound hepatoprotective mechanism.

Cardioprotective Signaling Pathway of this compound

Caption: Cardioprotective mechanism of this compound.

General Experimental Workflow for Biological Activity Screening

Caption: Workflow for this compound evaluation.

Conclusion

This compound, a unique ocotillol-type saponin from Panax vietnamensis, exhibits a compelling profile of biological activities, including anti-tumor-promoting, hepatoprotective, and cardioprotective effects. This technical guide consolidates the current understanding of MR2's characterization and provides a framework for future research. Further studies are warranted to elucidate the precise mechanisms of action, establish comprehensive dose-response relationships, and fully assess its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams presented herein serve as a valuable resource for scientists dedicated to advancing the field of natural product-based drug discovery.

References

- 1. Anti-tumor-promoting activity of majonoside-R2 from Vietnamese ginseng, Panax vietnamensis Ha et Grushv. (I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatoprotective effect of this compound, the major saponin from Vietnamese ginseng (Panax vietnamensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Majonoside-R2 extracted from Vietnamese ginseng protects H9C2 cells against hypoxia/reoxygenation injury via modulating mitochondrial function and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Majonoside-R2 Postconditioning Protects Cardiomyocytes Against Hypoxia/Reoxygenation Injury by Attenuating the Expression of HIF1 α and Activating RISK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Majonoside R2 in Traditional Medicine: A Technical Guide

Abstract

Majonoside R2, a principal ocotillol-type saponin isolated from Vietnamese ginseng (Panax vietnamensis), holds a significant place in traditional medicine, where it is revered for its life-enhancing and restorative properties. This technical guide provides an in-depth analysis of the scientific basis for this compound's therapeutic effects, intended for researchers, scientists, and professionals in drug development. We delve into its multifaceted pharmacological activities, including its anti-tumor, hepatoprotective, neuroprotective, and anti-inflammatory actions. This document compiles and presents quantitative data from key studies in structured tables, details the experimental protocols used to adduce these findings, and provides visualizations of the implicated signaling pathways to facilitate a comprehensive understanding of its mechanisms of action.

Introduction: From Traditional Use to Scientific Scrutiny

Vietnamese ginseng has been traditionally used by ethnic communities in Vietnam for its purported benefits in enhancing vitality, combating fatigue, and as a life-saving tonic.[1] Scientific investigations have identified this compound as one of the most abundant and pharmacologically active constituents of this plant.[1] Its unique ocotillol structure distinguishes it from the dammarane-type saponins found in other Panax species. The ethnobotanical history of Vietnamese ginseng, rich with anecdotal evidence of its potent effects, has spurred rigorous scientific inquiry into its lead compounds, with this compound emerging as a focal point of this research. This guide synthesizes the current body of scientific literature to provide a detailed technical overview of this compound's role in a therapeutic context.

Pharmacological Activities of this compound

This compound exhibits a broad spectrum of biological activities, substantiating its traditional use and highlighting its potential for modern therapeutic applications. The primary pharmacological effects documented in preclinical studies include anti-tumor, hepatoprotective, neuroprotective, and anti-inflammatory activities.

Anti-Tumor Activity

This compound has demonstrated significant potential as a cancer chemopreventive agent by inhibiting tumor promotion in various carcinogenesis models.[2][3]

Quantitative Data on Anti-Tumor Effects

| Experimental Model | Treatment Protocol | Key Findings | Reference |

| Two-stage mouse skin carcinogenesis (Initiator: DMBA, Promoter: TPA) | This compound administered prior to TPA application | Significantly inhibited the induction of skin papillomas. | [2] |

| Two-stage mouse skin carcinogenesis (Initiator: Nitric oxide donor/peroxynitrite, Promoter: TPA) | This compound administered prior to TPA application | Remarkably inhibited the formation of skin papillomas. | |

| Two-stage mouse hepatic tumor carcinogenesis (Initiator: DEN, Promoter: PB) | This compound administered during the promotion phase | Potently inhibited the development of hepatic tumors. | |

| Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells | This compound co-incubated with TPA | Exhibited a significant inhibitory effect on EBV-EA activation. | [2] |

DMBA: 7,12-dimethylbenz[a]anthracene; TPA: 12-O-tetradecanoylphorbol-13-acetate; DEN: N-nitrosodiethylamine; PB: Phenobarbital.

Experimental Protocols

In Vivo: Two-Stage Mouse Skin Carcinogenesis

-

Animal Model: Female ICR mice.

-

Initiation: A single topical application of a carcinogenic initiator (e.g., 100 µg of DMBA) dissolved in acetone to the shaved dorsal skin.

-

Promotion: Commencing one week after initiation, a tumor promoter (e.g., 1 µg of TPA) in acetone is applied topically twice a week for the duration of the experiment.

-

Treatment: this compound, dissolved in a suitable vehicle, is administered topically shortly before each application of the tumor promoter.

-

Observation: The incidence and number of skin papillomas are recorded weekly.

In Vitro: Inhibition of EBV-EA Activation

-

Cell Line: Raji cells (human B-lymphoblastoid cell line).

-

Induction: Cells are incubated with a tumor promoter (e.g., TPA) to induce the expression of the Epstein-Barr virus early antigen (EBV-EA).

-

Treatment: this compound is added to the cell culture medium concurrently with the tumor promoter.

-

Analysis: After a defined incubation period (e.g., 48 hours), the percentage of EBV-EA-positive cells is determined using immunofluorescence staining.

Hepatoprotective Effects

This compound has shown significant protective effects against liver injury in preclinical models, primarily by inhibiting inflammation and apoptosis.[4]

Quantitative Data on Hepatoprotective Effects

| Experimental Model | Treatment Protocol | Key Findings | Reference |

| D-galactosamine (D-GalN)/Lipopolysaccharide (LPS)-induced liver injury in mice | This compound (10 or 50 mg/kg, i.p.) administered 12 and 1 hour before D-GalN/LPS injection | Significantly inhibited apoptosis and subsequent hepatic necrosis. Significantly inhibited the elevation of serum TNF-α levels at the 50 mg/kg dose. | [4] |

| D-GalN/TNF-α-induced cell death in primary cultured mouse hepatocytes | This compound (50, 100, and 200 µM) co-incubated with D-GalN/TNF-α | Significantly protected hepatocytes from cell death. | [4] |

Experimental Protocols

In Vivo: D-Galactosamine/LPS-Induced Liver Injury

-

Animal Model: Male BALB/c mice.

-

Treatment: this compound is administered intraperitoneally at specified doses (e.g., 10 and 50 mg/kg) at set time points (e.g., 12 hours and 1 hour) prior to the induction of liver injury.

-

Induction of Injury: Mice are injected intraperitoneally with D-galactosamine and LPS to induce acute liver failure.

-

Analysis: Blood and liver tissues are collected at a predetermined time after induction. Serum levels of liver enzymes (e.g., ALT, AST) and TNF-α are measured. Liver tissue is processed for histological examination and analysis of DNA fragmentation to assess apoptosis and necrosis.

Neuroprotective and Anti-Stress Activities

A key aspect of the traditional use of Vietnamese ginseng is its anti-stress and neuroprotective effects, which have been scientifically attributed in part to this compound.

Quantitative Data on Neuroprotective Effects

| Experimental Model | Treatment Protocol | Key Findings | Reference |

| Social isolation stress-induced decrease in pentobarbital sleep in mice | This compound (3.1-6.2 mg/kg, i.p. or 5-10 µg, i.c.v.) | Dose-dependently reversed the decrease in pentobarbital-induced sleep duration. | |

| Psychological stress-induced decrease in pentobarbital sleep in mice | This compound (3.1-12.5 mg/kg, p.o. and i.p.) | Significantly recovered pentobarbital sleep duration to the level of unstressed control animals. |

Experimental Protocols

In Vivo: Pentobarbital-Induced Sleep in Stressed Mice

-

Animal Model: Male ddY mice.

-

Stress Induction: Mice are subjected to psychological stress, for example, through a communication box paradigm or social isolation for a specified period.

-

Treatment: this compound is administered either intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Hypnotic Induction: A standardized dose of pentobarbital is administered intraperitoneally.

-

Measurement: The duration of sleep (loss and recovery of the righting reflex) is recorded for each animal.

Anti-inflammatory Activity

This compound and its metabolites have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways.

Signaling Pathway and Mechanism of Action

The anti-inflammatory action of this compound is, in part, mediated by its ability to inhibit the activation of the NF-κB signaling pathway. Research suggests that this compound and its metabolites can interfere with the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4) on the surface of macrophages. This inhibition prevents the downstream cascade that leads to the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines such as TNF-α and IL-1β.

Experimental Protocols

In Vitro: Inhibition of Inflammatory Mediators in Macrophages

-

Cell Line: Mouse peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7).

-

Stimulation: Cells are stimulated with LPS to induce an inflammatory response.

-

Treatment: this compound or its metabolites are added to the cell culture medium prior to or concurrently with LPS stimulation.

-

Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture supernatant are quantified using ELISA. The activation of NF-κB is assessed by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit using Western blotting or immunofluorescence. The binding of LPS to TLR4 can be evaluated using flow cytometry.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of this compound are underpinned by its interaction with specific molecular targets and signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are largely attributed to its modulation of the NF-κB pathway.

Caption: this compound inhibits the LPS/TLR4/NF-κB signaling pathway.

Modulation of the GABA(A) Receptor Complex

The neuroprotective and anti-stress effects of this compound appear to be mediated, at least in part, through its interaction with the GABA(A) receptor complex, a key inhibitory neurotransmitter receptor in the central nervous system.

References

- 1. researchgate.net [researchgate.net]

- 2. Majonoside-R2 reverses social isolation stress-induced decrease in pentobarbital sleep in mice: possible involvement of neuroactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of majonoside-R2 on pentobarbital sleep and gastric lesion in psychologically stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antistress effect of majonoside-R2, a major saponin component of Vietnamese ginseng: neuronal mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Majonoside R2: A Technical Guide to Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Majonoside R2 (MR2), an ocotillol-type saponin, is a prominent and characteristic constituent of Vietnamese ginseng (Panax vietnamensis). Emerging preclinical evidence has highlighted its diverse pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound, with a focus on its neuroprotective, cardioprotective, hepatoprotective, and anti-inflammatory properties. The information is presented to aid researchers, scientists, and drug development professionals in their evaluation of MR2 as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies on this compound, categorized by its therapeutic effects.

Table 1: Neuroprotective and Anti-Stress Effects of this compound

| Experimental Model | Species | Route of Administration | Dose Range | Key Findings | Reference |

| Psychological Stress (Communication Box) | Mouse | Intraperitoneal (i.p.) | 1-10 mg/kg | Significantly attenuated the stress-induced increase in thiobarbituric acid reactive substances (TBARS) in the brain.[1] | [1] |

| Social Isolation Stress | Mouse | Intraperitoneal (i.p.) / Intracerebroventricular (i.c.v.) | 3.1-6.2 mg/kg (i.p.) / 5-10 µg (i.c.v.) | Dose-dependently reversed the decrease in pentobarbital-induced sleep duration.[2] | [2] |

| Opioid-Induced Antinociception | Mouse | Intraperitoneal (i.p.) / Intracerebroventricular (i.c.v.) | 3.1-6.2 mg/kg (i.p.) / 5-10 µ g/mouse (i.c.v.) | Dose-dependently attenuated the antinociceptive effects of morphine and U-50,488H.[3] | [3] |

Table 2: Cardioprotective Effects of this compound

| Experimental Model | Cell Line | Concentration | Key Findings | Reference |

| Hypoxia/Reoxygenation (H/R) Injury | H9C2 Rat Cardiomyocytes | 9 µM | Significantly increased cell viability after H/R injury. Markedly prevented the loss of mitochondrial membrane potential and cardiolipin content, and reduced reactive oxygen species (ROS) production.[4] | [4] |

Table 3: Hepatoprotective Effects of this compound

| Experimental Model | Species | Route of Administration | Dose Range | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | D-galactosamine (D-GalN)/Lipopolysaccharide (LPS)-induced Liver Injury | Mouse | Not specified | Not specified | Significantly inhibited TNF-α production, a key mediator of apoptosis in this model. |[5] |

Table 4: Anti-inflammatory Effects of this compound and its Metabolites

| Experimental Model | Cell Type | Compound | Key Findings | Reference |

| Lipopolysaccharide (LPS)-stimulated Inflammation | Mouse Peritoneal Macrophages | Ocotillol (metabolite of MR2) | Potently inhibited the binding of LPS to Toll-like receptor 4 (TLR4). Exhibited the strongest inhibitory effect on inflammation via the NF-κB signaling pathway.[6] | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Neuroprotective Effects: Psychological Stress Model

-

Model: Communication Box Paradigm-Induced Psychological Stress.

-

Animals: Male ICR mice.

-

Procedure:

-

Mice are individually placed in a communication box, which consists of several small compartments with transparent walls, allowing visual, auditory, and olfactory contact with other stressed mice.

-

Stress is induced by delivering electric foot shocks to a separate group of "sender" mice in an adjacent chamber, whose emotional responses are transmitted to the "receiver" mice (the experimental group) through the transparent walls.

-

This compound is administered intraperitoneally at doses ranging from 1 to 10 mg/kg, 30 minutes before the 4-hour stress exposure.[1]

-

-

Endpoint Analysis:

-

Measurement of thiobarbituric acid reactive substances (TBARS) in the brain tissue as an index of lipid peroxidation.

-

Cardioprotective Effects: Hypoxia/Reoxygenation (H/R) Injury in H9C2 Cells

-

Cell Line: H9C2 rat cardiomyocytes.

-

Procedure:

-

H9C2 cells are cultured to approximately 80% confluence in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

To induce hypoxia, the culture medium is replaced with a glucose-free, serum-free DMEM, and the cells are placed in a hypoxic chamber with a 1% O2, 5% CO2, and 94% N2 atmosphere for a specified duration (e.g., 6 hours).

-

For reoxygenation, the hypoxic medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a further period (e.g., 12 hours).

-

This compound (e.g., 9 µM) is added to the culture medium during the reoxygenation phase to assess its postconditioning effects.[4]

-

-

Endpoint Analysis:

-

Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Mitochondrial membrane potential is measured using fluorescent probes like JC-1.

-

Intracellular reactive oxygen species (ROS) levels are quantified using probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Western blot analysis is used to determine the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax) and signaling pathways (e.g., Akt, GSK-3β).[7]

-

Hepatoprotective Effects: D-Galactosamine/Lipopolysaccharide (LPS)-Induced Liver Injury

-

Model: D-GalN/LPS-induced acute liver failure.

-

Animals: Male mice.

-

Procedure:

-

Acute liver injury is induced by an intraperitoneal injection of D-galactosamine (e.g., 400 mg/kg) and lipopolysaccharide (e.g., 50 µg/kg).[8]

-

This compound is administered prior to the D-GalN/LPS injection to evaluate its protective effects.

-

-

Endpoint Analysis:

-

Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.

-

Histopathological examination of liver tissue is performed to assess the extent of necrosis and inflammation.

-

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the serum levels of pro-inflammatory cytokines such as TNF-α.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are underpinned by its modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Neuroprotection and Anti-Stress: GABAergic Modulation

This compound has been shown to interact with the GABAergic system, which plays a crucial role in regulating anxiety and stress responses. Its effects are partly mediated by enhancing the function of GABAA receptors.[1]

Cardioprotection: Activation of the RISK Pathway

In the context of cardiac hypoxia/reoxygenation injury, this compound demonstrates a protective effect by activating the Reperfusion Injury Salvage Kinase (RISK) pathway, a pro-survival signaling cascade that protects cardiomyocytes from apoptosis.[7]

Anti-inflammatory Action: Inhibition of the TLR4/NF-κB Pathway

The anti-inflammatory effects of this compound's metabolite, ocotillol, are mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, a key cascade in the innate immune response to bacterial lipopolysaccharide (LPS).

Conclusion and Future Directions

The preclinical data presented in this technical guide strongly suggest that this compound possesses significant therapeutic potential across a spectrum of indications, including neurological disorders, cardiovascular disease, liver injury, and inflammatory conditions. Its multifaceted mechanisms of action, involving the modulation of key signaling pathways such as the GABAergic system, the RISK pathway, and the TLR4/NF-κB pathway, make it a compelling molecule for further investigation.

For drug development professionals, the consistent positive findings in various preclinical models warrant consideration for advancing this compound into more comprehensive toxicological and pharmacokinetic studies to establish a robust safety profile. Further research should also focus on optimizing drug delivery systems to enhance its bioavailability and efficacy. For researchers and scientists, elucidating the precise molecular targets of this compound and its metabolites will be crucial in fully understanding its therapeutic effects and identifying potential biomarkers for clinical development. The exploration of its potential in other disease models where oxidative stress, apoptosis, and inflammation are key pathological features is also a promising avenue for future research.

References

- 1. Suppressive effects of vietnamese ginseng saponin and its major component majonoside-R2 on psychological stress-induced enhancement of lipid peroxidation in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Majonoside-R2 reverses social isolation stress-induced decrease in pentobarbital sleep in mice: possible involvement of neuroactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Majonoside-R2, a major constituent of Vietnamese ginseng, attenuates opioid-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Majonoside-R2 extracted from Vietnamese ginseng protects H9C2 cells against hypoxia/reoxygenation injury via modulating mitochondrial function and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effects of vina-ginsenoside R2 and this compound isolated from Panax vietnamensis and their metabolites in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Majonoside-R2 Postconditioning Protects Cardiomyocytes Against Hypoxia/Reoxygenation Injury by Attenuating the Expression of HIF1 α and Activating RISK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xia & He Publishing [xiahepublishing.com]

The Multifaceted Role of Majonoside R2 in Cellular Signaling: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Majonoside R2 (MR2), a major ocotillol-type saponin isolated from Vietnamese ginseng (Panax vietnamensis). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of MR2's effects on key cellular pathways, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Core Cellular Pathways Modulated by this compound

This compound has been demonstrated to exert significant influence over a range of cellular pathways, primarily implicated in stress response, neuroprotection, anti-inflammatory processes, and hepatoprotection. The subsequent sections will delve into the specific molecular interactions and downstream consequences of MR2 activity.

Neuroprotective and Anti-stress Pathways

This compound exhibits potent neuroprotective and anti-stress effects by modulating several key signaling pathways in the central nervous system.

MR2 interacts with the GABA-A receptor complex, a crucial mediator of inhibitory neurotransmission. Evidence suggests that MR2's anti-stress effects are mediated, at least in part, through the neurosteroid site on the GABA-A receptor.[1][2] This interaction enhances GABAergic inhibition, leading to a reduction in neuronal excitability and contributing to its anxiolytic and sedative properties. The reversing effect of MR2 on stress-induced decreases in pentobarbital sleep is attenuated by pregnenolone sulfate, a negative allosteric modulator of the GABA-A receptor, further supporting its action at this site.[1]

MR2 has been shown to attenuate the antinociceptive effects of both µ- and κ-opioid receptor agonists.[3] This suggests a modulatory role in opioid signaling pathways. The antagonistic effect of MR2 on opioid-induced analgesia is reversed by the benzodiazepine receptor antagonist flumazenil and the GABA-gated chloride channel blocker picrotoxin, indicating a complex interplay between the opioid and GABAergic systems in the presence of MR2.[3]

The anti-stress effects of MR2 also involve the modulation of the corticotropin-releasing factor (CRF) system. MR2 has been shown to reverse the effects of CRF, a key mediator of the stress response.[1]

Diagram: Proposed Neuroprotective and Anti-stress Signaling of this compound

Caption: this compound's neuro-modulatory effects.

Anti-inflammatory Pathway

This compound demonstrates significant anti-inflammatory properties by targeting key components of the inflammatory cascade.

A crucial anti-inflammatory mechanism of MR2 involves the inhibition of the lipopolysaccharide (LPS)-induced inflammatory response. MR2 and its metabolites have been shown to inhibit the binding of LPS to Toll-like receptor 4 (TLR4) on macrophages.[4][5] This action prevents the downstream activation of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression. Consequently, MR2 inhibits the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), as well as the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]

Diagram: this compound Inhibition of the TLR4/NF-κB Pathway

Caption: MR2 blocks LPS-induced inflammation.

Hepatoprotective and Anti-apoptotic Pathway

This compound exhibits a protective effect on liver cells, particularly in models of chemically induced liver injury.

In animal models of D-galactosamine (D-GalN)/LPS-induced liver injury, pretreatment with MR2 significantly inhibits apoptosis and subsequent hepatic necrosis.[6] A key mechanism underlying this protection is the significant inhibition of the elevation in serum TNF-α levels.[6] Furthermore, MR2 directly protects primary cultured hepatocytes from TNF-α-induced apoptosis.[6] This dual action—reducing the production of a key apoptotic inducer and directly protecting cells from its effects—highlights the potent hepatoprotective potential of MR2.

Diagram: Hepatoprotective Mechanism of this compound

Caption: MR2 protects hepatocytes from apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: In Vivo Neuroprotective and Anti-stress Effects of this compound

| Experimental Model | Species | MR2 Dose | Route of Administration | Observed Effect | Reference |

| Opioid-induced antinociception | Mice | 3.1-6.2 mg/kg | Intraperitoneal (i.p.) | Dose-dependent attenuation of morphine and U-50,488H-induced antinociception | [3] |

| Opioid-induced antinociception | Mice | 5-10 µ g/mouse | Intracerebroventricular (i.c.v.) | Dose-dependent attenuation of morphine and U-50,488H-induced antinociception | [3] |

| Social isolation stress-induced decrease in pentobarbital sleep | Mice | 3.1-6.2 mg/kg | i.p. | Dose-dependently reversed the decrease in pentobarbital sleep | [1] |

| Social isolation stress-induced decrease in pentobarbital sleep | Mice | 5-10 µ g/mouse | i.c.v. | Dose-dependently reversed the decrease in pentobarbital sleep | [1] |

| Psychological stress-induced lipid peroxidation | Mice | 1-10 mg/kg | i.p. | Significantly attenuated the increase in TBARS content in the brain | [2] |

Table 2: In Vivo Hepatoprotective Effects of this compound

| Experimental Model | Species | MR2 Dose | Route of Administration | Observed Effect | Reference |

| D-GalN/LPS-induced hepatic apoptosis | Mice | 10 and 50 mg/kg | i.p. | Significantly inhibited apoptosis and subsequent hepatic necrosis | [6] |

| D-GalN/LPS-induced elevation of serum TNF-α | Mice | 50 mg/kg | i.p. | Significantly inhibited the elevation of serum TNF-α level | [6] |

Table 3: In Vitro Anti-inflammatory and Cytoprotective Effects of this compound

| Cell Type | Treatment | MR2 Concentration | Observed Effect | Reference |

| Mouse peritoneal macrophages | LPS stimulation | Not specified | Inhibited NF-κB activation and expression of TNF-α and IL-1 | [4] |

| Primary cultured mouse hepatocytes | D-GalN/TNF-α | Not specified | Protected from cell death by inhibiting apoptosis | [6] |

| H9C2 cardiomyocytes | Hypoxia/reoxygenation | 9 µM | Significantly increased cell viability and prevented loss of mitochondrial membrane potential | [7][8] |

Detailed Methodologies of Key Experiments

While full, detailed experimental protocols are typically found in the full-text versions of published research, this section provides a summary of the methodologies as described in the available literature.

Attenuation of Opioid-Induced Antinociception

-

Experimental Model: Tail-pinch test in mice.

-

Procedure: The antinociceptive effects of the µ-opioid receptor agonist morphine and the selective κ-opioid receptor agonist U-50,488H were measured. This compound was administered either intraperitoneally (i.p.) or intracerebroventricularly (i.c.v.) at specified doses prior to the administration of the opioid agonists. The latency to a tail-pinch response was measured as an indicator of nociception.

-

Key Reagents: Morphine, U-50,488H, this compound, naloxone (opioid antagonist), diazepam (positive control), flumazenil (benzodiazepine antagonist), picrotoxin (GABA-gated chloride channel blocker).

-

Reference: [3]

Hepatoprotective Effect in D-GalN/LPS-Induced Liver Injury

-

Experimental Model: In vivo model of D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced hepatic apoptosis in mice.

-

Procedure: Mice were pretreated with this compound via intraperitoneal injection at 12 hours and 1 hour before the injection of D-GalN/LPS to induce liver failure. Serum levels of TNF-α were measured, and liver tissues were analyzed for evidence of apoptosis and necrosis. For in vitro studies, primary cultured mouse hepatocytes were treated with D-GalN and TNF-α in the presence or absence of MR2, and cell death was assessed by DNA fragmentation analysis.

-

Key Reagents: D-galactosamine, Lipopolysaccharide, this compound, reagents for TNF-α ELISA, reagents for DNA fragmentation analysis.

-

Reference: [6]

Inhibition of LPS-Induced Inflammation in Macrophages

-

Experimental Model: Lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages.

-

Procedure: Mouse peritoneal macrophages were stimulated with LPS in the presence or absence of this compound and its metabolites. The activation of the NF-κB transcription factor was assessed. The expression of pro-inflammatory cytokines (TNF-α, IL-1) and enzymes (COX-2, iNOS) was measured. The binding of fluorescently labeled LPS to the surface of macrophages was analyzed by flow cytometry to determine if MR2 could block this interaction.

-

Key Reagents: Lipopolysaccharide, this compound, pseudoginsenoside RT4 (metabolite), ocotillol (metabolite), reagents for NF-κB activation assays, antibodies for cytokine and enzyme detection, Alexa Fluor 488-conjugated LPS.

Diagram: General Experimental Workflow for In Vivo Studies

Caption: A generalized workflow for in vivo experiments.

Conclusion

This compound is a promising natural compound with a diverse range of pharmacological activities. Its ability to modulate key cellular pathways involved in neuroprotection, inflammation, and hepatoprotection makes it a compelling candidate for further investigation and potential therapeutic development. This technical guide provides a foundational understanding of MR2's mechanisms of action, supported by the available quantitative data and experimental insights. Further research, particularly through full-text analysis of primary literature, is encouraged to fully elucidate the intricate molecular interactions and to develop detailed, replicable experimental protocols.

References

- 1. Majonoside-R2 reverses social isolation stress-induced decrease in pentobarbital sleep in mice: possible involvement of neuroactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppressive effects of vietnamese ginseng saponin and its major component majonoside-R2 on psychological stress-induced enhancement of lipid peroxidation in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Majonoside-R2, a major constituent of Vietnamese ginseng, attenuates opioid-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]